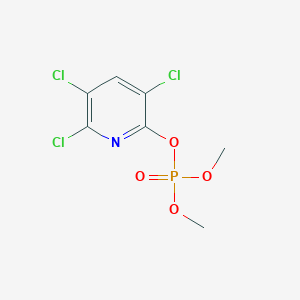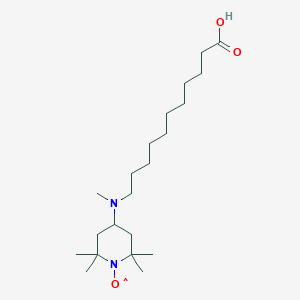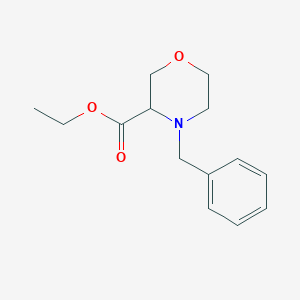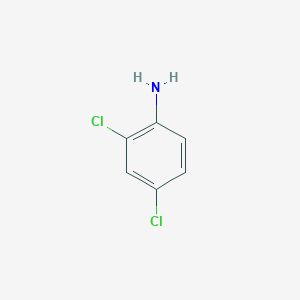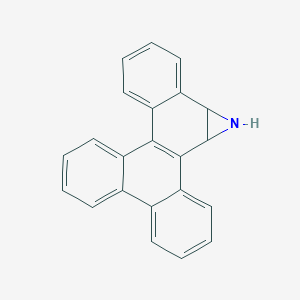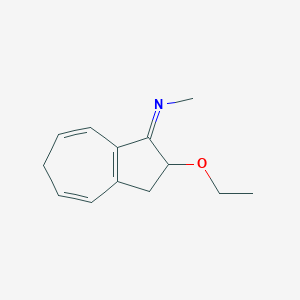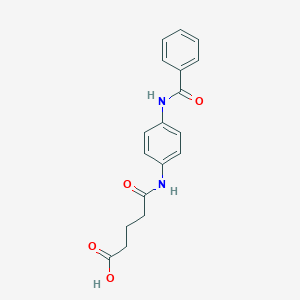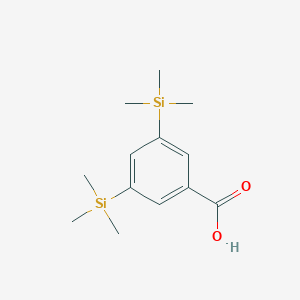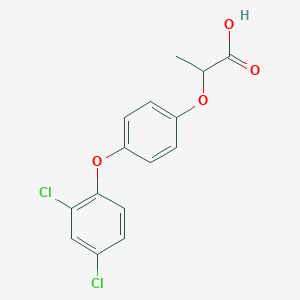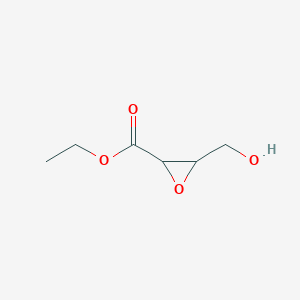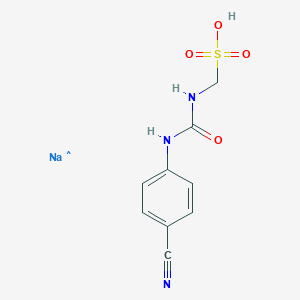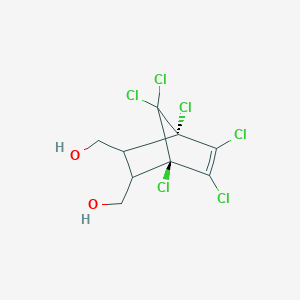![molecular formula C7H11NO5 B165014 (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one CAS No. 138395-78-5](/img/structure/B165014.png)
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is a cyclic compound that has been of interest to scientists due to its unique structure and potential applications.
Mechanism Of Action
The mechanism of action of (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in disease processes.
Biochemical And Physiological Effects
Studies have shown that (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one can have various biochemical and physiological effects. It has been found to have antioxidant properties and may also have anti-inflammatory effects. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one in lab experiments is its unique structure, which may provide insight into the mechanisms of disease processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one. These include further studies on its mechanism of action, exploration of its potential as a drug target for the treatment of various diseases, and investigation of its potential as a therapeutic agent for neurodegenerative disorders. Additionally, research could be done on the synthesis of analogs of this compound to explore its structure-activity relationships.
In conclusion, (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one is a compound with unique structure and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to important insights into disease processes and potential therapeutic interventions.
Synthesis Methods
The synthesis of (3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one involves the reaction of 2-amino-1,3-propanediol with glyoxylic acid in the presence of a catalyst. This reaction produces the cyclic compound in good yield.
Scientific Research Applications
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one has been found to have potential applications in scientific research. It has been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
CAS RN |
138395-78-5 |
|---|---|
Product Name |
(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one |
Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
(3aR,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one |
InChI |
InChI=1S/C7H11NO5/c9-1-2-4(10)5(11)3-6(2)13-7(12)8-3/h2-6,9-11H,1H2,(H,8,12)/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
ZLBJEOOWHZIUMH-UKFBFLRUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)N2)O)O)O |
SMILES |
C(C1C(C(C2C1OC(=O)N2)O)O)O |
Canonical SMILES |
C(C1C(C(C2C1OC(=O)N2)O)O)O |
synonyms |
2H-Cyclopentoxazol-2-one, hexahydro-4,5-dihydroxy-6-(hydroxymethyl)-, 3aR-(3a.alpha.,4.alpha.,5.beta.,6.alpha.,6a.alpha.)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



